1-(4-Ethylphenyl)-2-methylpropan-2-ol
Description
It is a transformation product of ibuprofen in environmental systems, formed via hydroxyl radical-mediated reactions targeting the isobutyl or ethyl substituents of the parent compound . Structurally, the tertiary alcohol group at the propan-2-ol position and the ethyl substituent on the aromatic ring influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUPKFOFZSTTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method involves the reduction of 1-(4-ethylphenyl)-2-methylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-2-methylpropan-2-one, using oxidizing agents such as chromic acid or PCC (pyridinium chlorochromate).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 1-(4-Ethylphenyl)-2-methylpropan-2-one.
Reduction: 1-(4-Ethylphenyl)-2-methylpropane.
Substitution: Various alkyl halides depending on the substituting reagent.
Scientific Research Applications
1-(4-Ethylphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-methylpropan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The phenyl and ethyl groups contribute to its hydrophobic interactions, affecting its solubility and reactivity in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halo-Substituted Analogs
- 1-(4-Chlorophenyl)-2-methylpropan-2-ol (CAS: 57469-91-7): Molecular Formula: C₁₀H₁₃ClO Molecular Weight: 184.66 g/mol Key Differences: The ethyl group is replaced by a chlorine atom at the para position.
1-(4-Bromophenyl)-2-methylpropan-2-ol (CAS: 57469-91-7):
Methoxy-Substituted Analogs
1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS: 18228-46-1):
1-(4-Methoxyphenyl)propan-2-ol (CAS: 30314-64-8):
Methyl-Substituted and Positional Isomers
- 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3): Molecular Formula: C₁₀H₁₄O Key Differences: A primary alcohol with a methyl substituent instead of ethyl. The reduced steric bulk may lower boiling points compared to tertiary analogs .
Functional Group Variants
1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS: 15971-77-4):
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituent (Para Position) | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(4-Ethylphenyl)-2-methylpropan-2-ol | Ethyl (–C₂H₅) | Tertiary alcohol | C₁₂H₁₈O | ~178.27 (estimated) |
| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Chlorine (–Cl) | Tertiary alcohol | C₁₀H₁₃ClO | 184.66 |
| 1-(4-Bromophenyl)-2-methylpropan-2-ol | Bromine (–Br) | Tertiary alcohol | C₁₀H₁₃BrO | 229.67 |
| 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | Methoxy (–OCH₃) | Primary alcohol | C₁₁H₁₆O₂ | 180.24 |
| 1-(4-Ethylphenyl)-2-methylpropan-1-one | Ethyl (–C₂H₅) | Ketone | C₁₂H₁₆O | 176.26 |
Table 2: Reactivity and Environmental Behavior
| Compound | Key Reactivity | Environmental Relevance |
|---|---|---|
| This compound | Tertiary alcohol: Resists oxidation; undergoes dehydration or esterification | Ibuprofen degradation product; moderate persistence |
| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Similar tertiary alcohol reactivity; Cl may undergo nucleophilic substitution | Potential environmental persistence due to Cl |
| 1-(4-Ethylphenyl)-2-methylpropan-1-one | Electrophilic ketone; prone to nucleophilic addition | Higher reactivity may reduce environmental persistence |
Research Findings
Environmental Transformation
- The ethyl-substituted tertiary alcohol forms via hydroxyl radical attack on ibuprofen’s isobutyl chain, while methyl or methoxy analogs may arise from different degradation pathways .
Biological Activity
1-(4-Ethylphenyl)-2-methylpropan-2-ol, also known as 4-Ethyl-2-methyl-1-phenylpropan-2-ol, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism may involve disrupting microbial cell membranes, leading to cell lysis. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It appears to interact with inflammatory mediators, inhibiting their activity and thereby reducing inflammation. This property makes it a candidate for therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into microbial membranes, causing structural damage.
- Inhibition of Inflammatory Pathways : The compound may modulate signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Study 2: Anti-inflammatory Activity
In another study evaluating the anti-inflammatory properties, the compound was administered to a murine model of inflammation. Results showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
